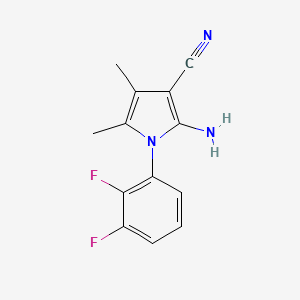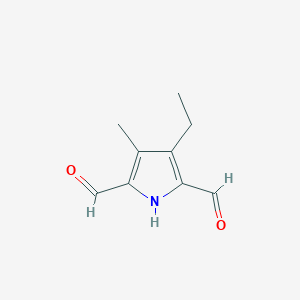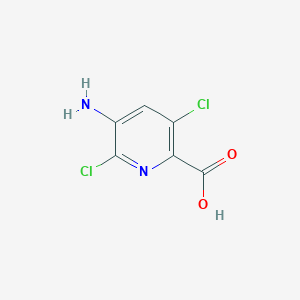
2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a carbonitrile group attached to a pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the difluorophenyl group reacts with a halogenated pyrrole.
Amination and Cyanation: The amino group and the carbonitrile group can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with the pyrrole derivative.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-1-(2,3-difluorophenyl)ethylamine: This compound has a similar difluorophenyl group but differs in the structure of the amine and pyrrole ring.
N-[2-amino-1-(2,3-difluorophenyl)ethyl]-4-fluoroaniline: This compound also contains a difluorophenyl group but has additional fluorine substitution on the aniline ring.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11F2N3 |
|---|---|
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
2-amino-1-(2,3-difluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11F2N3/c1-7-8(2)18(13(17)9(7)6-16)11-5-3-4-10(14)12(11)15/h3-5H,17H2,1-2H3 |
InChI-Schlüssel |
JHJWWABIPNNUOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1C#N)N)C2=C(C(=CC=C2)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)





![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)

![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)

![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)

![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
